molecular formula C7H9N3OS2 B3023290 N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 116850-74-9

N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No. B3023290
Key on ui cas rn: 116850-74-9
M. Wt: 215.3 g/mol
InChI Key: SYXUJKFYUBHYNO-UHFFFAOYSA-N
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Patent
US04981863

Procedure details

A stirred mixture of 2-thiophene carboxylic acid hydrazide (4.75 g, 3.34×10-2 mole) and THF (115 ml) was warmed with a heat gun until homogeneous. A solution of freshly distilled methyl isothiocyanate (2.56 g, 3.51×10-2 mole) and THF (5 ml) was then added dropwise. After being stirred for about 14 hours the precipitate was collected by filtration, washed with a little Et2O, and dried by suction affording a colorless powder: 7.1 g (99%).
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=[O:7].[CH3:10][N:11]=[C:12]=[S:13]>C1COCC1>[C:2]1([C:6]([NH:8][NH:9][C:12]([NH:11][CH3:10])=[S:13])=[O:7])[S:1][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NN
Name
Quantity
115 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for about 14 hours the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed with a heat gun until homogeneous
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with a little Et2O
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
affording a colorless powder

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C1(=CC=CS1)C(=O)NNC(=S)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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